molecular formula C12H12N4O2 B13009411 5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile

5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B13009411
M. Wt: 244.25 g/mol
InChI Key: JGLGNHPFKPZWDM-UHFFFAOYSA-N
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Description

5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dimethoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) and amines (e.g., NH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amine derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-hydroxyethyl)imidazole-4-carboxamide
  • 5-Amino-1-(2-chloroethyl)-4-cyanoimidazole

Comparison

Compared to similar compounds, 5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the dimethoxyphenyl group, which can impart different electronic and steric properties. This can affect its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H12N4O2

Molecular Weight

244.25 g/mol

IUPAC Name

5-amino-1-(2,5-dimethoxyphenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C12H12N4O2/c1-17-9-3-4-11(18-2)10(5-9)16-12(14)8(6-13)7-15-16/h3-5,7H,14H2,1-2H3

InChI Key

JGLGNHPFKPZWDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C=N2)C#N)N

Origin of Product

United States

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